molecular formula C10H15N3O B14812524 4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14812524
M. Wt: 193.25 g/mol
InChI Key: IWBQQCSSNHWNLZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is an organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The cyclopropoxy group can be introduced via an etherification reaction, and the N-methyl group is typically added through a methylation reaction using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyridine
  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole

Uniqueness

4-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(aminomethyl)-5-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C10H15N3O/c1-12-9-5-13-6-10(8(9)4-11)14-7-2-3-7/h5-7,12H,2-4,11H2,1H3

InChI Key

IWBQQCSSNHWNLZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1CN)OC2CC2

Origin of Product

United States

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